molecular formula C14H16N2O3 B8201050 3-(2-Methoxyethoxy)-2-naphthohydrazide

3-(2-Methoxyethoxy)-2-naphthohydrazide

Cat. No.: B8201050
M. Wt: 260.29 g/mol
InChI Key: YKTKEOBTEWRARZ-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)-2-naphthohydrazide is an organic compound that belongs to the class of naphthohydrazides This compound is characterized by the presence of a naphthalene ring system substituted with a hydrazide group and a 2-methoxyethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)-2-naphthohydrazide typically involves the reaction of 2-naphthoic acid hydrazide with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction mixture is then heated under reflux to complete the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)-2-naphthohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methoxyethoxy)-2-naphthohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of hydrazide-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)-2-naphthohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s bioactivity. Additionally, the naphthalene ring system can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyethoxy)-2-naphthohydrazide is unique due to its combination of the naphthalene ring system and the 2-methoxyethoxy moiety, which imparts distinct solubility and reactivity characteristics. This makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

3-(2-methoxyethoxy)naphthalene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-18-6-7-19-13-9-11-5-3-2-4-10(11)8-12(13)14(17)16-15/h2-5,8-9H,6-7,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTKEOBTEWRARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=CC=CC=C2C=C1C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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